2,4,6-Trioxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trioxoheptanoate is a trioxo monocarboxylic acid anion. It derives from a heptanoate. It is a conjugate base of a 2,4,6-trioxoheptanoic acid.
Scientific Research Applications
Chemical Reactions and Synthesis
2,4,6-Trioxoheptanoate is involved in various chemical reactions and syntheses. For instance, methyl 3,4,6-trioxoheptanoate reacts with aromatic amines and cycloalkylketones, leading to the formation of compounds studied using IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis (Mukovoz et al., 2017). Another study involved the synthesis of triorganotin 3,6-dioxaheptanoates and 3,6,9-trioxadecanoates, characterized by NMR, mass spectroscopy, and their in vitro antitumor activity was investigated (Kemmer et al., 1998).
Organic Chemistry and Medicinal Applications
In organic chemistry, 2,4,6-trioxoheptanoate derivatives are used in the regioselective synthesis of pyrazolo[1,5-c]pyrimidines, which are significant in medicinal chemistry (Usachev et al., 2012). Additionally, trioxoheptanoate compounds play a role in the synthesis of 1,2,4-trioxepanes, which offer potential as acid-stable protective groups for carbonyl compounds (Ahmed & Dussault, 2004).
Radiopharmaceuticals and Antimalarial Research
The trioxoheptanoate structure is also relevant in the synthesis of radiopharmaceuticals. Re(VII) and Tc(VII) trioxo complexes, stabilized by tridentate ligands, have been studied for their potential in this field due to their stability in biological environments (Hahn et al., 2014). Moreover, 1,2,4-trioxolanes, a related class of compounds, have been investigated for their antimalarial action, providing insights into new therapeutic avenues (Hartwig et al., 2011).
Material Science and Structural Analysis
In material science, 2,4,6-trioxoheptanoate derivatives are involved in synthesizing low-molar-mass amorphous materials with applications in optoelectronics (Lygaitis et al., 2004). Additionally, the structural transformation and absorption properties of related compounds under high pressure have been studied, contributing to our understanding of material behavior under extreme conditions (Ma et al., 2019).
Environmental and Biological Studies
Finally, the biotransformation of fluorotelomer alcohols in river sediment systems has been examined, indicating the environmental impact and fate of such compounds (Zhao et al., 2013).
properties
Molecular Formula |
C7H7O5- |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2,4,6-trioxoheptanoate |
InChI |
InChI=1S/C7H8O5/c1-4(8)2-5(9)3-6(10)7(11)12/h2-3H2,1H3,(H,11,12)/p-1 |
InChI Key |
VAKFRAZWNDUNDE-UHFFFAOYSA-M |
SMILES |
CC(=O)CC(=O)CC(=O)C(=O)[O-] |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.